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Compound of Interest

Compound Name: 4-(Heptyloxy)benzoic acid

Cat. No.: B096684 Get Quote

An In-depth Technical Guide on the Core Physical and Chemical Properties of p-n-

Heptyloxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction
p-n-Heptyloxybenzoic acid, also known as 4-(heptyloxy)benzoic acid or HOBA, is an organic

compound characterized by a benzoic acid core functionalized with a heptyloxy group at the

para position.[1] Its molecular structure, featuring a rigid aromatic ring, a flexible hydrophobic

alkyl chain, and a polar carboxylic acid group, imparts an amphiphilic character.[1] This unique

structure makes it a subject of significant interest, particularly in the field of materials science

for its liquid crystalline properties.[1] It serves as a crucial intermediate in the synthesis of more

complex liquid crystals and has been used in the preparation of medicinal compounds.[1][2]

This document provides a comprehensive overview of its key physical and chemical properties,

experimental protocols for its synthesis and analysis, and logical diagrams illustrating its

structure-property relationships.

Chemical Identity and Structure
IUPAC Name: 4-(heptyloxy)benzoic acid[3][4]

Synonyms: p-Heptoxybenzoic acid, 4-n-Heptyloxybenzoic acid, HOBA[1][3][4]
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CAS Number: 15872-42-1[1][2][5][6]

Molecular Formula: C₁₄H₂₀O₃[1][2][5][6]

Molecular Weight: 236.31 g/mol [2][5][7]

Chemical Structure:

SMILES: O(CCCCCCC)C1=CC=C(C(O)=O)C=C1[1][7]

InChI Key: ZRVIYEJYXIDATJ-UHFFFAOYSA-N[1][2][7]

Physical and Thermodynamic Properties
The physical and thermodynamic properties of p-n-heptyloxybenzoic acid are summarized

below. These characteristics are fundamental to its behavior in various applications, from

reaction kinetics to its phase transitions as a liquid crystal.

Physical Properties
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Property Value Notes Source(s)

Appearance
White powder or

crystalline solid
At standard conditions [1][5]

Melting Point 146 °C (294.8 °F)

This is also reported

as the crystalline to

isotropic phase

transition temperature.

Another source

reports 140-145°C.

[2][5][8]

Boiling Point ~446.7 °C (719.85 K)

Predicted value; no

experimental data

readily available.

[7]

Solubility

Soluble in methanol,

ethanol, acetone.

Slightly soluble in

water.

Water solubility can be

enhanced by adding a

base like NaOH or

KOH to form the

corresponding salt.

[1][8][9]

logP (Octanol/Water) 3.734

Calculated value,

indicating significant

hydrophobicity.

[7]

logS (Water Solubility) -4.16

Log10 of water

solubility in mol/L.

Calculated value.

[7]

Liquid Crystalline Properties
p-n-Heptyloxybenzoic acid exhibits thermotropic liquid crystalline behavior, meaning it enters

an intermediate liquid crystal phase upon heating before melting into a true isotropic liquid.
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Transition Temperature Source(s)

Nematic to Smectic Phase <92 °C [2]

Nematic to Isotropic Phase 98 °C [2]

Crystalline to Isotropic Phase 146 °C [2]

Note: The transition temperatures reported by suppliers can sometimes appear contradictory

and may depend on the specific mesophases formed (e.g., smectic, nematic) and the purity of

the sample.

Thermodynamic Data
Property Value Unit Source(s)

Enthalpy of Fusion

(ΔHfus)
2.11 kJ/mol [7]

Enthalpy of

Vaporization (ΔHvap)
75.53 kJ/mol [7]

Standard Gibbs Free

Energy of Formation

(gf)

-200.96 kJ/mol [7]

Enthalpy of Formation

(hf)
-504.26 kJ/mol [7]

Chemical Properties and Reactivity
Acidity: The presence of the carboxylic acid group makes the molecule a weak acid, capable

of donating a proton in acid-base reactions.[1][9]

Reactivity: It is stable under normal laboratory conditions.[5] As a carboxylic acid, it will react

with strong bases, strong oxidizing agents, and strong reducing agents.[9] The aromatic ring

can undergo electrophilic substitution, although the ether and carboxylic acid groups will

influence the position and reactivity.
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Amphiphilic Nature: The molecule possesses both a long, non-polar (hydrophobic) heptyloxy

tail and a polar (hydrophilic) carboxylic acid head, giving it amphiphilic properties.[1] This

dual nature is key to its self-assembly and liquid crystalline behavior.

Spectral Data
Spectroscopic data is critical for the identification and characterization of p-n-heptyloxybenzoic

acid.

Spectroscopy Type Key Features and Wavenumbers/Shifts

Infrared (IR) Spectroscopy

O-H Stretch (Carboxylic Acid): Broad absorption

band from ~3300 cm⁻¹ to 2500 cm⁻¹,

characteristic of the hydrogen-bonded hydroxyl

group.[10][11]C-H Stretch (Aliphatic): Sharp

peaks just below 3000 cm⁻¹.C=O Stretch

(Carboxylic Acid): Strong, sharp absorption

band around 1700-1680 cm⁻¹.[10][11]C=C

Stretch (Aromatic): Peaks in the ~1600-1450

cm⁻¹ region.

¹H NMR Spectroscopy

-COOH Proton: A singlet far downfield, typically

>10 ppm (e.g., ~12 ppm for benzoic acid).

[12]Aromatic Protons: Doublets in the ~7-8 ppm

region, showing splitting patterns characteristic

of a 1,4-disubstituted benzene ring.-OCH₂-

Protons: A triplet around 4 ppm.Alkyl Chain

Protons (-CH₂-)n: Multiplets between ~1.2-1.8

ppm.Terminal -CH₃ Proton: A triplet around 0.9

ppm.

Mass Spectrometry (MS)

The molecular ion peak (M⁺) would be observed

at m/z 236.[3] Fragmentation patterns would

likely show the loss of the alkyl chain and the

carboxylic acid group.

Experimental Protocols
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Synthesis: Williamson Ether Synthesis and Hydrolysis
A common and effective method for preparing p-n-alkoxybenzoic acids is a two-step process

starting from a p-hydroxybenzoate ester.

Objective: To synthesize p-n-heptyloxybenzoic acid from methyl 4-hydroxybenzoate and 1-

bromoheptane.

Step 1: Williamson Ether Synthesis

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, dissolve methyl 4-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as

acetone or DMF.

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, ~1.5 eq) to the solution. This

acts as the base to deprotonate the phenolic hydroxyl group.

Alkyl Halide Addition: Add 1-bromoheptane (1.1 eq) to the stirred suspension.

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 12-24 hours),

monitoring the reaction progress by Thin Layer Chromatography (TLC).

Workup: After the reaction is complete, cool the mixture to room temperature and filter to

remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure to

obtain the crude ester product (methyl 4-(heptyloxy)benzoate).

Step 2: Saponification (Ester Hydrolysis)

Reaction Setup: Dissolve the crude ester from the previous step in a mixture of ethanol and

water in a round-bottom flask.

Base Addition: Add an excess of sodium hydroxide (NaOH, ~3.0 eq) or potassium hydroxide

(KOH).

Reflux: Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the ester to

the carboxylate salt.
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Acidification: Cool the reaction mixture in an ice bath and acidify it by slowly adding

concentrated hydrochloric acid (HCl) until the pH is ~1-2. The p-n-heptyloxybenzoic acid will

precipitate as a white solid.

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with

cold water to remove any remaining salts. The crude product can be further purified by

recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

Characterization
Melting Point Determination: The melting point of the purified solid is measured using a

standard melting point apparatus to assess purity.

Infrared (IR) Spectroscopy: A sample is analyzed (e.g., as a KBr pellet) to confirm the

presence of key functional groups (O-H, C=O, C-O ether).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in

a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the molecular structure.

Mass Spectrometry (MS): The molecular weight is confirmed by identifying the molecular ion

peak.

Visualizations
Synthesis and Purification Workflow
The following diagram outlines the general experimental workflow for the synthesis and

purification of p-n-heptyloxybenzoic acid.
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Caption: General workflow for synthesis and purification.
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Structure-Property Relationship
This diagram illustrates the relationship between the molecular structure of p-n-

heptyloxybenzoic acid and its resulting properties.

Molecular Structure
Resulting Properties

Hydrophobic Heptyloxy Chain
(-O(CH2)6CH3)

Amphiphilic Character
Liquid Crystalline Behavior

(Self-Assembly)

Rigid Aromatic Core
(-C6H4-)

Polar Carboxylic Acid
(-COOH)

Hydrogen Bonding Capability

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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